1-ethyl-4-hydroxy-6-methyl-3-(piperidin-1-yl(pyridin-2-yl)methyl)pyridin-2(1H)-one
説明
特性
IUPAC Name |
1-ethyl-4-hydroxy-6-methyl-3-[piperidin-1-yl(pyridin-2-yl)methyl]pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-3-22-14(2)13-16(23)17(19(22)24)18(15-9-5-6-10-20-15)21-11-7-4-8-12-21/h5-6,9-10,13,18,23H,3-4,7-8,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTBALCZRQUEAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C(C1=O)C(C2=CC=CC=N2)N3CCCCC3)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 1-ethyl-4-hydroxy-6-methyl-3-(piperidin-1-yl(pyridin-2-yl)methyl)pyridin-2(1H)-one , with the CAS number 939242-57-6 , is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of 327.4 g/mol . The structure features multiple functional groups that contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 327.4 g/mol |
| CAS Number | 939242-57-6 |
Antimicrobial Activity
Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties, particularly against Mycobacterium tuberculosis . A notable study reported a minimal inhibitory concentration (MIC) of 6.3 µM for one of its analogs, suggesting that structural modifications can enhance efficacy against resistant strains of bacteria .
Cytotoxicity and Anticancer Potential
In vitro assays have demonstrated the compound's cytotoxic effects on various cancer cell lines. For instance, compounds with similar structures showed IC50 values indicating low cytotoxicity (IC20 > 40 µM) against HepG2 cells, while some derivatives displayed promising anticancer activity with IC50 values as low as 0.48 µM against MCF-7 cells .
The proposed mechanism involves the inhibition of key enzymes and pathways associated with cell proliferation and survival. The compound appears to induce apoptosis in cancer cells by activating caspase pathways, leading to cell cycle arrest at the G1 phase .
Structure-Activity Relationship (SAR)
The biological activity of 1-ethyl-4-hydroxy-6-methyl-3-(piperidin-1-yl(pyridin-2-yl)methyl)pyridin-2(1H)-one is highly dependent on its structural components. Modifications at specific positions on the piperidine and pyridine rings can significantly alter potency:
| Analog | MIC (µM) | Observations |
|---|---|---|
| 4PP-1 | 6.3 | Initial hit |
| 4PP-2 | 2.0 | Improved activity with para substitution |
| 4PP-31 | 2.7 | Active with a 1-naphthyl group |
| 4PP-30 | Inactive | Substitution led to loss of activity |
These findings underscore the importance of exploring various analogs to optimize therapeutic efficacy.
Study on Tuberculosis Inhibition
A study focused on synthesizing and evaluating novel chemical entities for their ability to inhibit Mycobacterium tuberculosis highlighted the effectiveness of derivatives similar to our compound. The research emphasized the role of hydrophobic interactions and hydrogen bonding in enhancing antimicrobial activity, leading to the identification of several promising candidates for further development .
Anticancer Activity Assessment
Another investigation assessed the anticancer potential of a series of piperidine derivatives, including our compound. The results indicated that certain modifications could increase selectivity towards cancerous cells while minimizing toxicity to normal cells, thus highlighting the therapeutic promise of this chemical class .
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Method | Catalyst | Yield (%) | Reaction Time | Key Reference |
|---|---|---|---|---|
| C | TFA | 23 | 12 h | |
| D | Microwave | 36 | 7 h |
Basic: How is structural characterization performed for this compound and its derivatives?
Answer:
Characterization relies on spectroscopic and crystallographic techniques:
- IR Spectroscopy : Identifies hydroxyl (3200–3600 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) groups .
- Multinuclear NMR : ¹H/¹³C/¹⁹F NMR resolves piperidine/pyridine substituents (e.g., δ 2.5–3.5 ppm for piperidinyl protons) .
- Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., m/z 372.5 for C₂₀H₂₈N₄O₃) .
Advanced: What strategies can improve low synthetic yields in existing methodologies?
Answer:
Key variables to optimize include:
- Catalyst Screening : Replace TFA with Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
- Temperature Control : Microwave-assisted synthesis reduces thermal degradation, as seen in Method D (36% yield vs. 23% in Method C) .
Advanced: How can contradictory pharmacological data between in vitro and in vivo models be resolved?
Answer:
Discrepancies (e.g., analgesic efficacy in rodents vs. cell-based assays) require:
- Dose-Response Validation : Use pharmacokinetic profiling to align administered doses with tissue bioavailability .
- Model Selection : Sprague–Dawley rats () show higher metabolic similarity to humans than CD-1 mice, reducing interspecies variability .
- Mechanistic Studies : Pair in vivo thermal plate tests () with in vitro receptor-binding assays to confirm target engagement .
Methodological: What analytical approaches ensure purity and identity during synthesis?
Answer:
- HPLC-PDA : Detects impurities at ≥0.1% levels using pharmacopeial reference standards (e.g., EP Impurity C in ) .
- X-ray Crystallography : Resolves stereochemical ambiguities in the piperidinyl-pyridinone core .
- Stability Testing : Accelerated thermal studies (40°C/75% RH) monitor degradation products like hydrolyzed pyridinones .
Experimental Design: How to integrate acute toxicity and efficacy assessments in a single study?
Answer:
Adopt a split-plot design (as in ):
- Main Plots : Dose groups (e.g., 10–100 mg/kg).
- Subplots : Timepoints for toxicity (e.g., ALT/AST levels) and efficacy (e.g., analgesic latency in thermal plate tests).
- Statistical Analysis : Use mixed-effects models in GraphPad Prism (as in ) to account for repeated measures .
Advanced: How do structural modifications influence biological activity?
Answer:
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